molecular formula C13H15N3O B5704675 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole

Cat. No. B5704675
M. Wt: 229.28 g/mol
InChI Key: PCVXYSMCUHLMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of specific enzymes and receptors in the body. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. The compound has also been shown to have antioxidant properties and to modulate the immune system.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole in lab experiments include its potential therapeutic applications, its well-established synthesis method, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility, which can make it difficult to work with, and its relatively high cost.

Future Directions

There are many potential future directions for research on 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole. Some possible areas of focus include further studies on the compound's mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in the treatment of various diseases. Additionally, research on the compound's pharmacokinetics and pharmacodynamics could help to optimize its use in clinical settings.

Synthesis Methods

The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine with 4-nitrobenzaldehyde, followed by reduction with sodium borohydride and cyclization with hydrazine hydrate. The final product is obtained after purification by recrystallization.

Scientific Research Applications

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antifungal, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-11-4-5-13(8-12(11)3-1)17-7-6-16-10-14-9-15-16/h4-5,8-10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVXYSMCUHLMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole

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